ethyl 4-{5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl}benzoate
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Overview
Description
ETHYL 4-{5-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]FURAN-2-YL}BENZOATE is a complex organic compound that features a benzimidazole moiety, a furan ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{5-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]FURAN-2-YL}BENZOATE typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The choice of catalysts and solvents is crucial to minimize by-products and environmental impact .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{5-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]FURAN-2-YL}BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
ETHYL 4-{5-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]FURAN-2-YL}BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of ETHYL 4-{5-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]FURAN-2-YL}BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to specific sites, modulating the activity of the target. Pathways involved may include signal transduction, metabolic regulation, or gene expression .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-{5-[BIS(2-HYDROXYETHYL)AMINO]-1-METHYL-1H-BENZIMIDAZOL-2-YL}BUTANOATE
- ETHYL 4-(1-METHYL-5-NITRO-1H-1,3-BENZODIAZOL-2-YL)BUTANOATE
Uniqueness
ETHYL 4-{5-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]FURAN-2-YL}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C23H17N3O3 |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
ethyl 4-[5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C23H17N3O3/c1-2-28-23(27)16-9-7-15(8-10-16)21-12-11-18(29-21)13-17(14-24)22-25-19-5-3-4-6-20(19)26-22/h3-13H,2H2,1H3,(H,25,26)/b17-13+ |
InChI Key |
SKXIWASEIMJLPH-GHRIWEEISA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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